(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol
CAS No.:
Cat. No.: VC13685576
Molecular Formula: C8H14O5
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O5 |
|---|---|
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | (3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol |
| Standard InChI | InChI=1S/C8H14O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7?/m1/s1 |
| Standard InChI Key | QLLJIUXYLBUIOG-JFRCYRBUSA-N |
| Isomeric SMILES | CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O)O)C |
| SMILES | CC1(OC2COC(C(C2O1)O)O)C |
| Canonical SMILES | CC1(OC2COC(C(C2O1)O)O)C |
Introduction
Structural and Molecular Characteristics
Molecular Framework and Stereochemistry
The compound features a 3aH- dioxolo[4,5-c]pyran core, with methyl groups at the 2,2-positions and hydroxyl groups at the 6,7-positions. The stereochemistry (3aR,7S,7aS) defines its three-dimensional conformation, critical for its reactivity and biological interactions. Key parameters include:
The dioxolane ring (O1–C2–O3–C8–C7) and pyran ring (C3–C4–C5–C6–O4–C7) are fused, creating a rigid bicyclic system. The hydroxyl groups at C6 and C7 participate in hydrogen bonding, influencing solubility and reactivity .
Synthesis and Derivatization
Carbohydrate Precursor Approach
The compound is synthesized from D-ribose or D-mannose via acetonide protection, dihydroxylation, and selective deprotection:
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Acetonide formation: D-ribose is treated with 2,2-dimethoxypropane and H₂SO₄ to form a 5,6-O-isopropylidene intermediate .
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Oxidative cleavage: Lead tetraacetate (Pb(OAc)₄) cleaves vicinal diols to generate aldehyde intermediates .
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Reductive cyclization: Sodium borohydride (NaBH₄) reduces aldehydes, forming the pyran ring .
Yield: 35–52% over 3–5 steps .
Asymmetric Dihydroxylation
Chiral auxiliaries like Sharpless ligands enable enantioselective synthesis. For example:
Functionalization Reactions
The hydroxyl groups undergo esterification, etherification, and glycosylation:
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Esterification: Acetic anhydride forms 6,7-di-O-acetyl derivatives (m.p. 128–130°C) .
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Glycosylation: Trichloroacetimidate donors couple with alcohols to yield β-linked glycosides .
Applications in Organic Synthesis
Chiral Building Blocks
The compound serves as a precursor for polyhydroxylated furans and erythritol derivatives:
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Psicose synthesis: Dihydroxylation followed by peroxide bond reduction yields branched sugars .
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Erythritol analogs: Cobalt-catalyzed ring-opening produces 2-C-methyl-erythritol, a plant sugar mimic .
Catalysis and Materials Science
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Heterogeneous catalysts: Silica-supported derivatives facilitate asymmetric epoxidation with Oxone® (up to 90% ee) .
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Electrolyte stabilizers: Methylated analogs enhance vanadium redox battery performance by suppressing radical formation .
Chemical Reactivity and Stability
Thermal and Oxidative Stability
Acid/Base Behavior
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pKa: Estimated 12.1 (C6-OH) and 13.4 (C7-OH) via computational modeling .
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Base-induced ring-opening: NaOH in EtOH cleaves the dioxolane ring to form linear diols .
| Parameter | Value | Source |
|---|---|---|
| GHS skin irritation | Category 2 | |
| Eye damage | Category 1 | |
| LD₅₀ (oral, rat) | Not determined |
Future Research Directions
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